

# Application Notes and Protocols: A Streamlined Synthesis of (+)-Retronecine via Swern Oxidation

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## Compound of Interest

Compound Name:	(1 <i>r</i> ,7 <i>Ar</i> )-hexahydro-1 <i>h</i> -pyrrolizin-1- ol
CAS No.:	63121-27-7
Cat. No.:	B3147777

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## Introduction

(+)-Retronecine is a crucial chiral building block and the necine base core of numerous pyrrolizidine alkaloids, a class of natural products found in various plant species.[1][2] These alkaloids exhibit a wide range of biological activities, and their derivatives are of significant interest in medicinal chemistry and drug development.[3] The synthesis of enantiomerically pure (+)-retronecine is a key step in the total synthesis of these complex natural products and their analogues.[4][5][6] This application note provides a detailed protocol for the efficient synthesis of (+)-retronecine from the readily available starting material, **(1*R*,7*aR*)-hexahydro-1*H*-pyrrolizin-1-ol**, through a mild and selective allylic oxidation reaction. The featured transformation is the Swern oxidation, a reliable method for converting secondary alcohols to ketones, which in this case, yields the target  $\alpha,\beta$ -unsaturated aldehyde functionality present in (+)-retronecine.[7][8][9]

The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which are performed at low temperatures (typically -78 °C), minimizing side reactions and preserving the sensitive pyrrolizidine core.<sup>[10][11]</sup> This method avoids the use of toxic heavy metals like chromium, making it a more environmentally benign alternative to other oxidation protocols.<sup>[12][13]</sup>

## Reaction Principle and Strategy

The synthetic strategy hinges on the selective oxidation of the secondary alcohol in **(1R,7aR)-hexahydro-1H-pyrrolizin-1-ol** to the corresponding ketone. This transformation introduces the key carbonyl group, which, in conjugation with the adjacent double bond, forms the characteristic enone system of (+)-retronecine.

The Swern oxidation employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.<sup>[7][10]</sup> This generates a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride. The alcohol substrate then attacks this species, forming an alkoxy-sulfonium salt. Subsequent addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.<sup>[9][10]</sup>

## Reaction Scheme

Figure 1. Overall reaction scheme for the synthesis of (+)-retronecine.

## Experimental Protocol

This protocol details the step-by-step procedure for the Swern oxidation of **(1R,7aR)-hexahydro-1H-pyrrolizin-1-ol**. All operations should be conducted in a well-ventilated fume hood due to the generation of volatile and odorous byproducts like dimethyl sulfide and toxic carbon monoxide.<sup>[9]</sup> Anhydrous conditions are critical for the success of this reaction.

## Materials and Equipment

Reagent/Material	Grade	Supplier
(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol	≥95%	Commercially Available
Oxalyl chloride	2.0 M in CH <sub>2</sub> Cl <sub>2</sub>	Sigma-Aldrich
Dimethyl sulfoxide (DMSO)	Anhydrous, ≥99.9%	Sigma-Aldrich
Triethylamine (Et <sub>3</sub> N)	≥99.5%, distilled	Sigma-Aldrich
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Anhydrous, ≥99.8%	Sigma-Aldrich
Saturated aqueous NH <sub>4</sub> Cl		
Brine (saturated aqueous NaCl)		
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )		
Silica gel	60 Å, 230-400 mesh	
Ethyl acetate	HPLC grade	
Methanol	HPLC grade	
Round-bottom flasks		
Magnetic stirrer and stir bars		
Syringes and needles		
Low-temperature thermometer		
Dry ice/acetone bath		
Separatory funnel		
Rotary evaporator		
Thin-layer chromatography (TLC) plates	Silica gel 60 F <sub>254</sub>	

## Step-by-Step Procedure

## 1. Preparation of the Activated DMSO Reagent

- To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a low-temperature thermometer, add anhydrous dichloromethane (20 mL).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add oxalyl chloride (2.0 M solution in CH<sub>2</sub>Cl<sub>2</sub>, 2.5 mL, 5.0 mmol, 1.25 equiv) to the stirred dichloromethane via syringe.
- In a separate dry vial, prepare a solution of anhydrous DMSO (0.71 mL, 10.0 mmol, 2.5 equiv) in anhydrous dichloromethane (5 mL).
- Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
- Stir the resulting mixture for an additional 15 minutes at -78 °C. The formation of the chloro(dimethyl)sulfonium chloride is accompanied by gas evolution (CO and CO<sub>2</sub>).<sup>[9]</sup>

## 2. Oxidation of the Alcohol

- Dissolve **(1R,7aR)-hexahydro-1H-pyrrolizin-1-ol** (0.565 g, 4.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).
- Add the alcohol solution dropwise to the activated DMSO reagent over 20 minutes, maintaining the temperature at -78 °C.
- Stir the reaction mixture for 30 minutes at -78 °C. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH<sub>2</sub>Cl<sub>2</sub> with 1% NH<sub>4</sub>OH) to confirm the consumption of the starting material.

## 3. Addition of Base and Reaction Completion

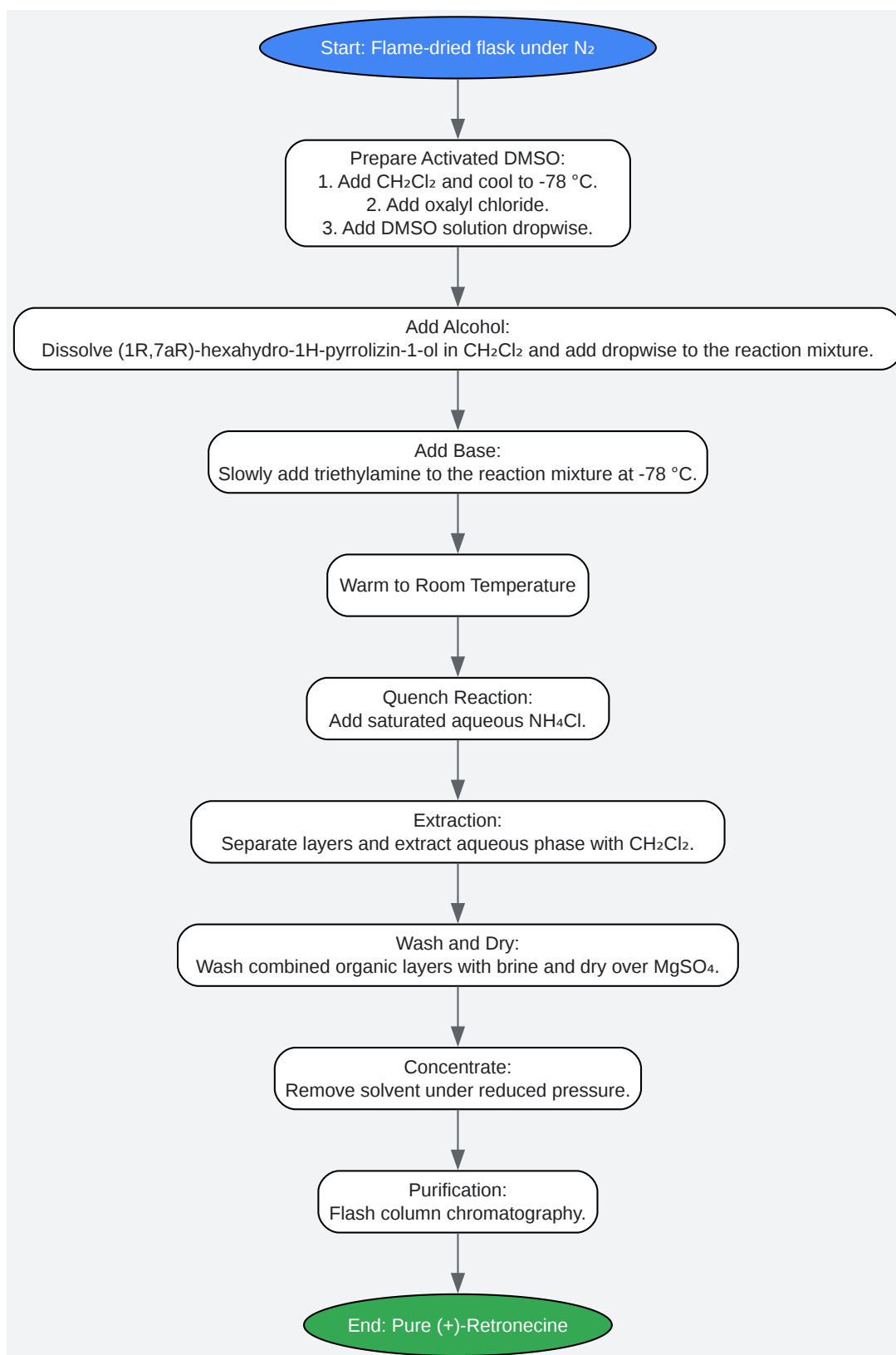
- Slowly add triethylamine (2.8 mL, 20.0 mmol, 5.0 equiv) to the reaction mixture over 10 minutes. A thick white precipitate of triethylammonium chloride will form.<sup>[10]</sup>
- After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C.

- Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

#### 4. Work-up and Purification

- Quench the reaction by the slow addition of 20 mL of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. Caution: The desired product, (+)-retronecine, may be sensitive to prolonged exposure to heat.
- Purify the crude product by flash column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane containing 1% triethylamine to afford (+)-retronecine as a white solid.

### Workflow Diagram



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Figure 2. Step-by-step workflow for the synthesis of (+)-retronecine.

## Characterization Data

The identity and purity of the synthesized (+)-retronecine should be confirmed by standard analytical techniques.

Technique	Expected Results
<sup>1</sup> H NMR	Consistent with the structure of (+)-retronecine.
<sup>13</sup> C NMR	Consistent with the structure of (+)-retronecine.
Mass Spec (ESI)	m/z = 156.0974 [M+H] <sup>+</sup> (Calculated for C <sub>8</sub> H <sub>14</sub> NO <sub>2</sub> : 156.0974)[14][15]
Optical Rotation	[α] <sup>20</sup> <sub>D</sub> +50° (c 1, EtOH)
Melting Point	118-121 °C[2]

## Troubleshooting and Expert Insights

- Low Yield:
  - Cause: Incomplete reaction or degradation of the product.
  - Solution: Ensure all reagents and solvents are strictly anhydrous. Maintain the reaction temperature at -78 °C during the addition of all reagents. Monitor the reaction closely by TLC to determine the optimal reaction time.
- Formation of Side Products:
  - Cause: The reaction temperature rising above -60 °C can lead to the formation of byproducts.[10]
  - Solution: Maintain strict temperature control throughout the addition and reaction phases. The slow, dropwise addition of reagents is crucial.
- Difficult Purification:
  - Cause: The polar nature of (+)-retronecine can lead to tailing on silica gel chromatography.

- Solution: Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress tailing and improve the separation.

## Conclusion

The Swern oxidation provides a highly efficient and mild method for the synthesis of (+)-retronecine from **(1R,7aR)-hexahydro-1H-pyrrolizin-1-ol**. This protocol offers a practical and scalable approach for researchers in natural product synthesis and medicinal chemistry. The avoidance of harsh reagents and toxic metals makes this a preferred method for the preparation of this valuable chiral building block.

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